molecular formula C19H16BrN3O2 B2690947 N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide CAS No. 1903678-77-2

N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2690947
CAS No.: 1903678-77-2
M. Wt: 398.26
InChI Key: YXLLICNILYFIDF-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives with tailored properties .

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 3,3’-bipyridine . These compounds share the bipyridine core structure but differ in the position of the nitrogen atoms and the substituents attached to the pyridine rings.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of the bipyridine moiety with the benzamide structure. This unique arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-25-15-6-7-17(20)16(10-15)19(24)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLICNILYFIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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